4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole
Overview
Description
“4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1184679-06-8 . It has a molecular weight of 273.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 . This indicates that the compound contains bromine (Br), fluorine (F), nitrogen (N), and carbon © atoms.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.08 .Scientific Research Applications
Pharmaceutical Research
This compound is often used in the development of new pharmaceuticals due to its potential biological activity. Its structure allows for interaction with various biological targets, which can be exploited to create new medications, particularly in the realm of antifungal and anticancer agents .
Material Science
In material science, this compound’s derivatives can be used to synthesize novel materials with specific optical properties. For instance, it can contribute to the development of photoactive materials that respond to light, which are useful in creating smart sensors and switches .
Computational Chemistry
“4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole” can be used in computational studies to predict the properties of new compoundsChemoinformatics techniques apply knowledge of molecular structures to forecast the behavior of related molecules in various systems .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGGXVZAHNDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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